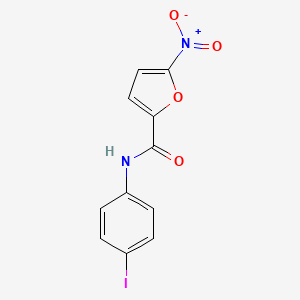

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide

Vue d'ensemble

Description

C-176 est un inhibiteur sélectif et perméable à la barrière hémato-encéphalique de la voie du stimulateur des gènes de l'interféron (STING). Ce composé est connu pour sa capacité à cibler de manière covalente le résidu de cystéine transmembranaire 91, bloquant ainsi la palmitoylation induite par l'activation de STING .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

C-176 est synthétisé par une série de réactions chimiques impliquant des dérivés de nitrofurane. Les étapes clés comprennent la formation du cycle nitrofurane et la fonctionnalisation ultérieure pour introduire les groupes iode et carboxamide . Les conditions réactionnelles impliquent généralement l'utilisation de solvants tels que le diméthylsulfoxyde (DMSO) et de catalyseurs spécifiques pour faciliter les réactions .

Méthodes de production industrielle

La production industrielle de C-176 implique la mise à l'échelle des voies de synthèse utilisées en laboratoire. Cela inclut l'optimisation des conditions réactionnelles pour assurer un rendement et une pureté élevés. Le processus peut impliquer des techniques de chimie en flux continu pour améliorer l'efficacité et réduire les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

C-176 subit diverses réactions chimiques, notamment :

Réactions de substitution : Le cycle nitrofurane peut subir des réactions de substitution nucléophile.

Réactions de réduction : Le groupe nitro peut être réduit en amine dans des conditions spécifiques.

Formation de liaison covalente : C-176 forme des liaisons covalentes avec les résidus de cystéine dans les protéines.

Réactifs et conditions courants

Réactions de substitution : Des réactifs comme l'hydrure de sodium et le diméthylformamide (DMF) sont couramment utilisés.

Réactions de réduction : Des agents réducteurs tels que l'hydrogène gazeux et le palladium sur carbone (Pd/C) sont utilisés.

Formation de liaison covalente : La réaction avec les résidus de cystéine se produit dans des conditions physiologiques.

Principaux produits formés

Réactions de substitution : Dérivés de nitrofurane substitués.

Réactions de réduction : Dérivés aminés de C-176.

Formation de liaison covalente : Adduits covalents avec des protéines.

Applications de recherche scientifique

C-176 a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la voie STING et son rôle dans les réponses immunitaires.

Biologie : Enquêté pour ses effets sur les voies de signalisation cellulaire et la modulation immunitaire.

Industrie : Utilisé dans le développement de nouveaux médicaments ciblant la voie STING.

Mécanisme d'action

C-176 exerce ses effets en se liant de manière covalente au résidu de cystéine 91 de la protéine STING. Cette liaison bloque la palmitoylation de STING, empêchant son activation et son agrégation subséquente. Par conséquent, la signalisation inflammatoire en aval est inhibée, réduisant la production d'interférons et de cytokines pro-inflammatoires .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of N-(4-iodophenyl)-5-nitrofuran-2-carboxamide as an effective agent against triple-negative breast cancer (TNBC). The compound has been identified as a potent activator of the C/EBP-homologous protein (CHOP), which plays a crucial role in mediating apoptosis in cancer cells.

Case Study: TNBC Treatment

In a high-throughput screening assay, this compound was found to increase CHOP-Luc reporter activity by 24-fold at a concentration of 10 µM. Subsequent tests confirmed its ability to induce significant apoptosis in multiple TNBC cell lines, making it a promising candidate for further development as an anticancer therapeutic .

Antimicrobial Applications

The compound has also been explored for its antimicrobial properties. Research indicates that derivatives of nitrofuran compounds exhibit significant antibacterial activity against various pathogens.

Antibacterial Activity

In studies focusing on the synthesis of 5-nitrofuran-tagged heterocyclic compounds, derivatives similar to this compound were evaluated against the ESKAPE panel of pathogens. One notable derivative demonstrated effective antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, among others .

Structure-Activity Relationship

The synthesis methods employed, such as the Groebke–Blackburn–Bienaymé multicomponent reaction, allowed for the generation of diverse chemical entities that retained or enhanced the antibacterial properties associated with nitrofurans. This flexibility in design suggests potential for developing new antibiotics based on the nitrofuran scaffold .

Neuroinflammation Research

This compound has also been investigated for its role in neuroinflammation. A study indicated that pharmacological inhibition using this compound reduced neuroinflammation in a controlled cortical impact mouse model, suggesting its potential application in treating neurodegenerative diseases .

Mécanisme D'action

C-176 exerts its effects by covalently binding to the cysteine residue 91 of the STING protein. This binding blocks the palmitoylation of STING, preventing its activation and subsequent clustering. As a result, the downstream inflammatory signaling is inhibited, reducing the production of interferons and pro-inflammatory cytokines .

Comparaison Avec Des Composés Similaires

Composés similaires

C-178 : Un autre dérivé de nitrofurane qui inhibe la voie STING par un mécanisme similaire.

H-151 : Un composé structurellement optimisé avec une activité améliorée contre STING humain.

Unicité de C-176

C-176 est unique en raison de sa haute sélectivité pour la voie STING et de sa capacité à pénétrer la barrière hémato-encéphalique. Cela en fait un outil précieux pour étudier la voie STING dans les tissus centraux et périphériques .

Activité Biologique

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in cancer therapy and immunomodulation. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of C11H8IN3O4 and a molecular weight of 358.09 g/mol. The compound features a nitrofuran moiety, known for various biological activities, and an iodophenyl group that enhances its reactivity and interaction with biological systems. Its structure includes:

- Furan ring : Contributes to its reactivity.

- Nitro group : Associated with redox cycling and oxidative stress.

- Amide linkage : Important for biological interactions.

The primary mechanism of action for this compound involves the activation of the C/EBP-homologous protein (CHOP), a critical factor in the unfolded protein response (UPR). This pathway is essential for mediating apoptosis in cancer cells, particularly in triple-negative breast cancer (TNBC). Research indicates that this compound can increase CHOP-Luc reporter activity by 24-fold at a concentration of 10 µM, suggesting its potential as a therapeutic agent for inducing apoptosis in cancer cells .

Key Pathways Involved

- PERK–eIF2α–ATF4 Pathway : The compound activates this branch of the UPR, promoting CHOP expression and subsequent apoptosis.

- Oxidative Stress Induction : The nitrofuran moiety can generate reactive oxygen species (ROS), leading to cellular damage and death .

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound, particularly against TNBC. In vitro experiments demonstrated that this compound induced significant apoptosis in multiple TNBC cell lines by activating the CHOP pathway .

| Study | Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| HEK293 | 10 | 24-fold increase in CHOP activity | |

| HCC-1806 | 10 | Induced caspase 4 activation |

Immunomodulatory Effects

The compound is also noted for its role as a STING (Stimulator of Interferon Genes) inhibitor. By modulating STING activity, it may influence immune responses, which could be beneficial in treating inflammatory diseases or enhancing cancer immunotherapy .

Case Studies and Research Findings

A comprehensive study involving high-throughput screening identified this compound as a potent inducer of CHOP expression. This study screened approximately 50,000 small molecules, revealing that compounds with the nitrofuran structure are particularly effective in inducing apoptosis through selective pathways .

Additional Findings

Other research has indicated that compounds structurally similar to this compound exhibit antimicrobial properties, suggesting a broader range of biological activities that warrant further exploration .

Propriétés

IUPAC Name |

N-(4-iodophenyl)-5-nitrofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7IN2O4/c12-7-1-3-8(4-2-7)13-11(15)9-5-6-10(18-9)14(16)17/h1-6H,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBIKQXOZLBLMKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C2=CC=C(O2)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7IN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.